

The Structural Elucidation of 3α -Dihydrocadambine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3 α -Dihydrocadambine*

Cat. No.: B1259829

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3 α -Dihydrocadambine is a notable indole alkaloid belonging to the monoterpenoid glycoside family, primarily isolated from plants of the Rubiaceae family, such as *Neolamarckia cadamba* (formerly *Anthocephalus chinensis*). Its complex chemical architecture has been a subject of interest, leading to its structural determination through a combination of chemical synthesis and spectroscopic methods. This technical guide provides a comprehensive overview of the key data and methodologies involved in the elucidation of the chemical structure of **3 α -Dihydrocadambine**, with a focus on the spectroscopic techniques that have been instrumental in defining its stereochemistry.

Introduction

3 α -Dihydrocadambine is a significant natural product with the molecular formula $C_{27}H_{34}N_2O_{10}$ and a molecular weight of 546.6 g/mol .^[1] It is a glycosidic indole alkaloid that has garnered attention for its potential biological activities.^[1] The definitive determination of its intricate, multi-cyclic structure, which includes several chiral centers, has been a scientific endeavor that showcases the power of modern analytical techniques. The structural confirmation was significantly advanced by its synthesis from secologanin, which established the relative and absolute configurations of most of its stereocenters. However, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial in providing a detailed map of its atomic connectivity and stereochemical arrangement.

Physicochemical and Spectroscopic Data

The characterization of **3 α -Dihydrocadambine** relies on a suite of analytical data that collectively define its chemical identity.

Table 1: Physicochemical Properties of 3 α -Dihydrocadambine

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ N ₂ O ₁₀	[1]
Molecular Weight	546.6 g/mol	[1]
CAS Number	54483-84-0	[1]
Appearance	Pale yellow amorphous compound	[2]
Melting Point	186-188 °C	[2]
Optical Rotation [α]D	-98° (c=0.2, CH ₃ OH)	[2]

Table 2: Key Spectroscopic Data for 3 α -Dihydrocadambine

Technique	Key Observations/Data
UV Spectroscopy	Consistent with an indole chromophore.
IR Spectroscopy	Indicates the presence of hydroxyl, amine, ester, and aromatic functionalities.
Mass Spectrometry	Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
¹ H NMR	Reveals the number and environment of protons, with coupling constants providing information on dihedral angles and stereochemistry.
¹³ C NMR	Shows the number of unique carbon atoms and their chemical environments (e.g., C=O, C=C, C-O, C-N).
2D NMR (COSY, HSQC, HMBC)	Establishes proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.

Note: Detailed, quantitative NMR data tables are not publicly available in the searched literature. The information presented here is a qualitative summary of the expected data from these techniques.

Experimental Protocols

The elucidation of **3 α -Dihydrocadambine**'s structure involves several key experimental procedures. The following are generalized protocols for the primary techniques used.

Isolation and Purification

3 α -Dihydrocadambine is typically isolated from the leaves or bark of *Neolamarckia cadamba*. A generalized workflow for its isolation is as follows:

Caption: Generalized workflow for the isolation of **3 α -Dihydrocadambine**.

Spectroscopic Analysis

For structural elucidation, the purified compound is subjected to a range of spectroscopic analyses.

- **NMR Spectroscopy:** Samples are dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the accurate mass and elemental composition.
- **UV-Vis Spectroscopy:** The sample is dissolved in a UV-transparent solvent (e.g., methanol), and the absorbance is measured over the ultraviolet-visible range.
- **Infrared (IR) Spectroscopy:** The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or a thin film.

Structural Elucidation through Spectroscopic Interpretation

The core of the structure elucidation process lies in the detailed analysis of NMR data.

Caption: Logical workflow for NMR-based structure elucidation.

The process begins with the analysis of 1D NMR spectra to identify the basic components of the molecule. 2D NMR experiments are then used to connect these components. For instance, COSY spectra reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HSQC spectra link protons to their directly attached carbons, while HMBC spectra provide crucial information about longer-range connectivity, enabling the assembly of the complete carbon skeleton. Finally, NOESY or ROESY experiments, which show through-space correlations between protons, are vital for determining the relative stereochemistry of the chiral centers.

Conclusion

The chemical structure elucidation of **3 α -Dihydrocadambine** is a classic example of the application of chemical synthesis and advanced spectroscopic techniques in natural product chemistry. While its synthesis provided a foundational understanding of its stereochemistry, a detailed analysis of 1D and 2D NMR data is indispensable for a complete and unambiguous assignment of its complex structure. This technical guide outlines the key data, experimental approaches, and logical workflows that are central to this process, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A complete ^1H and ^{13}C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural Elucidation of 3 α -Dihydrocadambine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259829#3-dihydrocadambine-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com